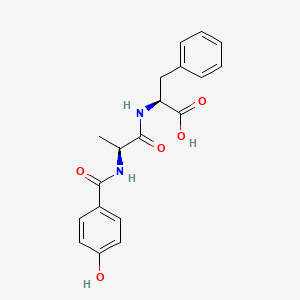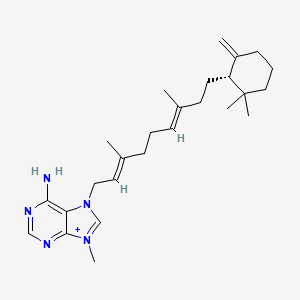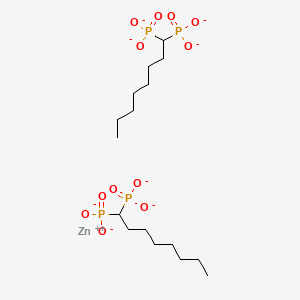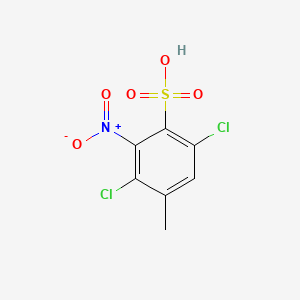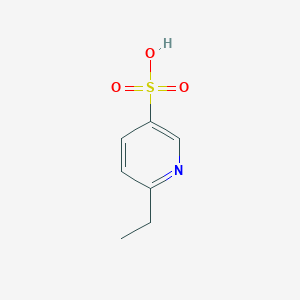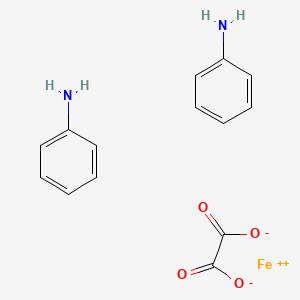
Iron, bis(benzenamine)(ethanedioato(2-)-O,O')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- is a coordination compound featuring iron as the central metal ion, coordinated with benzenamine and ethanedioato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- typically involves the reaction of iron salts with benzenamine and ethanedioato ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the proper formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous monitoring systems to maintain optimal conditions throughout the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state and altering the compound’s properties.
Reduction: Similarly, the iron center can be reduced, affecting the overall reactivity of the compound.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones in the coordination sphere. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could result in iron(II) complexes. Substitution reactions yield new coordination compounds with different ligands.
Scientific Research Applications
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- has several applications in scientific research:
Mechanism of Action
The mechanism by which Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the ligands can influence the compound’s reactivity and stability, affecting its overall behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine: These compounds exhibit high-temperature spin crossover and have been studied for their unique magnetic properties.
Iron(II) closo-borate complexes with 2,6-bis(benzimidazol-2-yl)pyridine:
Uniqueness
Iron, bis(benzenamine)(ethanedioato(2-)-O,O’)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of both benzenamine and ethanedioato ligands allows for a versatile range of reactions and applications, setting it apart from other iron coordination compounds.
Properties
CAS No. |
74910-18-2 |
|---|---|
Molecular Formula |
C14H14FeN2O4 |
Molecular Weight |
330.12 g/mol |
IUPAC Name |
aniline;iron(2+);oxalate |
InChI |
InChI=1S/2C6H7N.C2H2O4.Fe/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6;/h2*1-5H,7H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
YUDQUWGNDZMLHC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


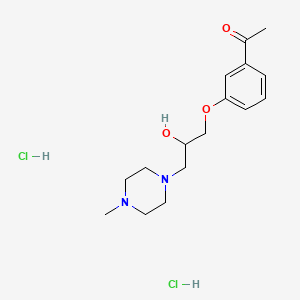
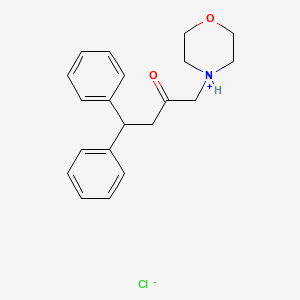
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
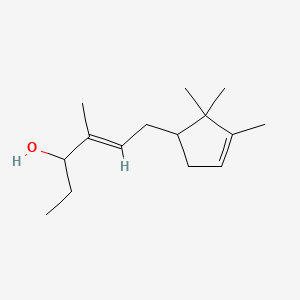
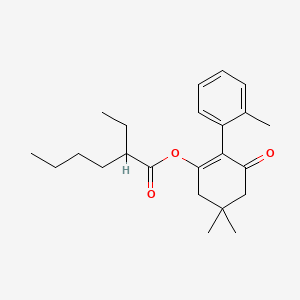
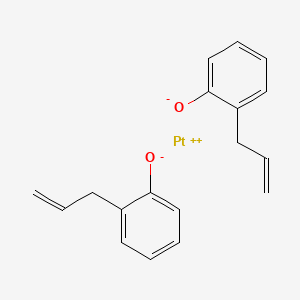
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
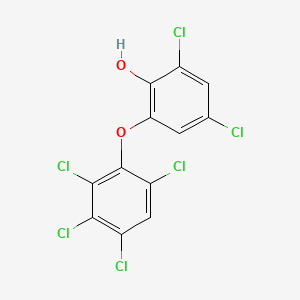
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
